molecular formula C15H12N4O B14407511 1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide CAS No. 85232-24-2

1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide

Cat. No.: B14407511
CAS No.: 85232-24-2
M. Wt: 264.28 g/mol
InChI Key: HYKBMXNRBPETIK-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: The compound exhibits anticonvulsant, anti-inflammatory, and anticancer activities, making it a promising candidate for drug development.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide varies depending on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter systems, while its anticancer activity may involve the inhibition of specific signaling pathways.

Comparison with Similar Compounds

1,5-Diphenyl-1h-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1,5-Diaryl-1h-1,2,4-triazole-3-carboxamide: These compounds share a similar triazole scaffold but differ in the substitution patterns on the phenyl rings.

    1,2,3-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, leading to distinct chemical properties and biological activities.

    1,2,4-Triazole-3-thione derivatives: These compounds contain a sulfur atom in place of the carboxamide group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

85232-24-2

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H12N4O/c16-13(20)14-17-15(11-7-3-1-4-8-11)19(18-14)12-9-5-2-6-10-12/h1-10H,(H2,16,20)

InChI Key

HYKBMXNRBPETIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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